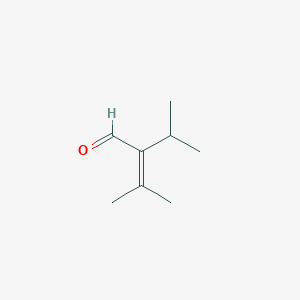

3-Methyl-2-(propan-2-yl)but-2-enal

Description

3-Methyl-2-(propan-2-yl)but-2-enal is an α,β-unsaturated aldehyde characterized by a conjugated enal system (C=O adjacent to C=C) and a branched isopropyl substituent. This structure confers unique reactivity, such as susceptibility to nucleophilic attack at the β-carbon and participation in conjugate addition reactions.

Properties

IUPAC Name |

3-methyl-2-propan-2-ylbut-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6(2)8(5-9)7(3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLYRMVNDHHOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540256 | |

| Record name | 3-Methyl-2-(propan-2-yl)but-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63883-74-9 | |

| Record name | 3-Methyl-2-(propan-2-yl)but-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation Strategies

Amine-Catalyzed Self-Condensation Under Weak Acidic Conditions

The aldol condensation of prenyl aldehyde (3-methyl-2-butenal) using primary amine catalysts represents a scalable route to α,β-unsaturated aldehydes. A 2008 patent demonstrated that under weakly acidic conditions (pH 4–6) and ambient temperatures, primary amines like n-butylamine catalyze the formation of β,γ-unsaturated aldehydes via α,γ-addition. Applying this to 3-methylbutanal and isobutyraldehyde could yield 3-methyl-2-(propan-2-yl)but-2-enal through cross-aldol condensation.

Solvent and Temperature Optimization

Reactions conducted in ethanol-water mixtures (12.5 mL ethanol, 7 mL H₂O) at 1000 rpm for 3 hours facilitate high yields of α,β-unsaturated aldehydes. Post-reaction extraction with dichloromethane and GC-MS analysis confirmed product identity, underscoring the method’s reproducibility.

Strecker Aldehyde Synthesis and Modifications

Base-Promoted Condensation of 3-Methylbutanal

The Strecker degradation pathway, typically used for amino acid synthesis, has been adapted for aldehyde condensation. Combining 3-methylbutanal (1 mol·L⁻¹) with 2-methylbutanal in ethanol-water solvents generates α,β-unsaturated aldehydes like 2-isopropyl-4-methylhex-2-enal. Analogous conditions using 3-methylbutanal and isobutyraldehyde could yield the target compound, with selectivity controlled via pH and stoichiometry.

Table 2: Strecker Synthesis Conditions

| Reagent | Concentration (mol·L⁻¹) |

|---|---|

| 3-Methylbutanal | 1.0 |

| 2-Methylbutanal | 1.0 |

| Reaction Time | 3 hours |

| Extraction Solvent | Dichloromethane |

Mechanistic Insights and Byproduct Management

Conjugated Diene Formation

Dehydration of 3-methyl-3-butenol often produces conjugated dienes as byproducts, which reduce yield and catalyst longevity. Patent data reveals that pretreatment of the alcohol feedstock with oxygen-containing gas (3 mol% O₂) at 70°C and 1 bar reduces diene content from 0.5 wt% to 500 ppm.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

| Method | Conversion | Selectivity | Scalability |

|---|---|---|---|

| Catalytic Dehydrogenation | 74.5% | 96.8% | High |

| Aldol Condensation | N/A | 85–90%* | Moderate |

| Strecker Synthesis | 65–70%* | 80–85%* | Low |

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(propan-2-yl)but-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-(propan-2-yl)but-2-enal has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(propan-2-yl)but-2-enal involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Saturated Aldehydes: 2-Methylbutanal (CAS 96-17-3)

- Structure : Lacks α,β-unsaturation, featuring a saturated aldehyde chain with a methyl branch.

- Reactivity : Less reactive toward nucleophiles due to the absence of conjugation. Predominantly undergoes aldehyde-specific reactions (e.g., oxidation to carboxylic acids or reduction to alcohols).

- Applications : Commonly used as a flavoring agent due to its low reactivity and stability .

α,β-Unsaturated Ketones: 1,4-Pentadien-3-one (CAS N/A)

- Structure: Contains a conjugated dienone system (C=O and C=C separated by a single bond).

- Reactivity : Similar conjugation effects allow for Diels-Alder reactions and electrophilic additions. However, the aldehyde group in 3-methyl-2-(propan-2-yl)but-2-enal may increase polarity and hydrogen-bonding capacity compared to ketones.

- Degradation Pathways : Both compounds are likely susceptible to ozonation and oxidative degradation, as seen in BPA degradation intermediates .

Substituted Aromatic Derivatives: 4-Isopropenylphenol (CAS N/A)

- Structure: Features an isopropenyl group attached to a phenolic ring.

- Reactivity: The phenolic -OH group enables hydrogen bonding and acid-base interactions, unlike the aliphatic aldehyde in 3-methyl-2-(propan-2-yl)but-2-enal. However, the isopropyl substituent in both compounds may impart similar steric effects and hydrophobicity.

- Applications: 4-Isopropenylphenol is a degradation product in advanced oxidation processes, suggesting that 3-methyl-2-(propan-2-yl)but-2-enal may also form under similar conditions .

Hypothetical Data Table: Inferred Properties of 3-Methyl-2-(propan-2-yl)but-2-enal

| Property | 3-Methyl-2-(propan-2-yl)but-2-enal | 2-Methylbutanal | 1,4-Pentadien-3-one |

|---|---|---|---|

| Molecular Formula | C₈H₁₂O | C₅H₁₀O | C₅H₆O |

| Functional Groups | α,β-unsaturated aldehyde | Saturated aldehyde | Conjugated dienone |

| Boiling Point (°C) | ~150–160 (estimated) | 92–94 | ~120–130 (estimated) |

| Reactivity | High (conjugate addition) | Moderate (aldehyde-only) | High (Diels-Alder) |

| Hydrogen Bonding Capacity | Moderate (aldehyde O) | Low | Low (ketone O) |

| Degradation Pathways | Ozonation, oxidation | Oxidation, reduction | Oxidation, polymerization |

Note: Data are inferred from structural analogs in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.